molecular formula C7H8BrNO3 B2419056 Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate CAS No. 854015-42-2

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate

Cat. No.: B2419056
CAS No.: 854015-42-2
M. Wt: 234.049
InChI Key: JDEKAKGYNNXSLB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Scientific Research Applications

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is not mentioned, compounds with the isoxazole moiety are commonly found in many commercially available drugs and have been associated with various diseases, making them an attractive target for the treatment of cancer and inflammation .

Safety and Hazards

The compound is classified under GHS07 for safety, with a signal word of "Warning" . It has hazard statements H319 and precautionary statements P305 + P351 + P338 . It is classified under Eye Irrit. 2 for hazard classifications .

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . In the future, more research could be conducted to explore the potential applications of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate in drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate typically involves the bromination of 4-methylbenzo[d]isoxazole-3-carboxylate followed by esterification with ethanol. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification process is usually carried out under acidic conditions with sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-3-methylisoxazole-4-carboxylate
  • 5-Bromo-4-methylbenzo[d]isoxazole-3-carboxylic acid
  • Ethyl 4-methylbenzo[d]isoxazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate is unique due to the presence of both a bromine atom and an ester group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-15-11(14)10-9-6(2)7(12)4-5-8(9)16-13-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMETZWGUUWPXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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